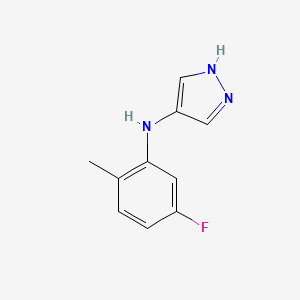

N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine

Description

N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine is a fluorinated aromatic amine derivative featuring a pyrazole core substituted at the 4-position with a 5-fluoro-2-methylphenyl group. The fluorine atom and methyl group on the phenyl ring may enhance lipophilicity and influence intermolecular interactions, making it relevant for pharmaceutical and materials science applications .

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3/c1-7-2-3-8(11)4-10(7)14-9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13) |

InChI Key |

HUSQOBHPLFRKLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Direct N-Arylation of Pyrazol-4-amine with Fluorinated Aromatic Amines

A recent method reported in the Journal of Organic Chemistry describes a direct preparation of N-substituted pyrazoles using primary aromatic amines and diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as an oxidant and dimethylformamide as the solvent. The reaction proceeds by cyclization of the diketone with the amine to form the pyrazole ring, followed by N-arylation with the fluorinated aromatic amine.

- Mix O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol), diketone (1.1 mmol), and the primary aromatic amine (1.0 mmol) in dimethylformamide (5 mL).

- Seal the mixture in a screw-cap vial with a stir bar.

- Heat the mixture at 85 °C for 1.5 hours.

- Workup by pouring the reaction mixture into 1 M sodium hydroxide solution and extracting with dichloromethane.

- Wash organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate solvent.

- Purify the crude product by column chromatography using silica gel and an appropriate solvent gradient.

For example, the synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole was achieved with a 60% yield using 4-fluoroaniline as the amine component, 2,4-pentanedione as the diketone, and the above conditions.

| Reagent | Amount | Role |

|---|---|---|

| O-(4-nitrobenzoyl)hydroxylamine | 273 mg (1.5 mmol) | Oxidant |

| 2,4-Pentanedione | 114 μL (1.1 mmol) | Diketone for pyrazole ring |

| 5-Fluoro-2-methylaniline | ~1 mmol | Primary aromatic amine |

| Dimethylformamide (DMF) | 5 mL | Solvent |

This method is advantageous for its directness, mild reaction conditions, and relatively good yields. It avoids the need for preformed pyrazole intermediates and allows for variation in the aromatic amine substituents.

Synthesis via Cyclization of β-Ketonitriles with Hydrazines

Another well-established method for preparing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This approach can be applied to synthesize pyrazoles substituted with amino groups at the 4-position by selecting appropriate hydrazines and β-ketonitriles.

- The hydrazine nucleophilically attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

- Intramolecular cyclization occurs by nucleophilic attack of the second nitrogen on the nitrile carbon.

- The resulting 5-aminopyrazole can be isolated after purification.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct N-Arylation with O-(4-nitrobenzoyl)hydroxylamine | Primary aromatic amine, diketone, oxidant | 85 °C, 1.5 h, DMF solvent | 38–60 | Mild conditions, direct synthesis, versatile | Requires oxidant, moderate yields |

| β-Ketonitrile and Hydrazine Condensation | β-Ketonitrile, hydrazine derivatives | Reflux or mild heating | Moderate | Versatile, good functional group tolerance | Multi-step synthesis, requires nitriles |

| Electrophilic Fluorination | Pyrazole derivatives, Selectfluor® or NFSI | Elevated temperature, strong base | Variable | Direct fluorination on pyrazole ring | Harsh conditions, side products |

| Sonication-Assisted Cyclization | Halogenated aromatic esters, hydrazine hydrate | Sonication, acetic acid | 55–67 | Rapid, efficient, environmentally friendly | Less documented for specific fluorinated amines |

Summary of Research Findings

- The direct N-arylation method using O-(4-nitrobenzoyl)hydroxylamine and diketones in dimethylformamide is currently the most straightforward and practical approach to synthesize this compound with satisfactory yields (up to 60%).

- The condensation of β-ketonitriles with hydrazines remains a classical and versatile route to 5-aminopyrazoles, adaptable to various substituents including fluorinated aromatic groups.

- Direct fluorination of pyrazoles is less favored due to harsh conditions and side reactions but can be useful for specific fluorination patterns.

- Sonication-assisted methods offer a rapid alternative for pyrazole synthesis, though their application to this specific compound requires further exploration.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine":

Scientific Research Applications

General Applications:

- N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is a building block in synthesizing complex organic molecules and developing new materials with specific properties in chemistry.

- It helps study pyrazole derivative interactions with biological targets and serves as a model compound for understanding similar molecules in biological systems in biology.

Specific Applications and Research

- CDK2 Inhibitors: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, a novel series, were found to be potent CDK2 inhibitors, potentially useful for cancer treatment . One compound, in particular, displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

- Anti-inflammatory and Anticancer Agents: Pyrazole biomolecules have demonstrated potential as anti-inflammatory and anticancer agents .

- p38 MAP Kinase Inhibitors: 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones have been identified as highly selective inhibitors of p38 MAP kinase .

Reactions and Modifications

- N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to form corresponding oxides.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to carry out reduction reactions.

- Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

- Modifying the structure of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine can lead to derivatives with altered properties. The difluoromethyl group can enhance the compound's binding affinity, contributing to its biological efficacy.

** mechanism of action**

- The mechanism of action of N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine involves interaction with molecular targets like enzymes or receptors, modulating their activity and leading to biological effects.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., pyrimidinyl in , cyano in ) correlate with higher melting points (e.g., 233–234°C for pyrimidinyl vs. 126–127°C for pyridinyl), likely due to enhanced dipole-dipole interactions. Bulky substituents (e.g., tert-butyl in ) improve synthetic yields (95%) by stabilizing intermediates, whereas methoxy groups (e.g., 4-methoxybenzyl in ) yield lower (75%) due to steric hindrance.

Fluorine-Specific Trends: Fluorinated analogs (e.g., ’s difluoromethyl derivative) exhibit higher molecular weights (295.69 g/mol) and distinct ¹⁹F-NMR shifts (e.g., δ -61.15 for trifluoromethyl in vs. δ ~-110 to -120 for aromatic fluorine in the target compound). The 5-fluoro-2-methylphenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in drug design applications .

Synthetic Methodologies :

- Pd-catalyzed amination (Evidences 1, 3, 4) is a versatile approach for pyrazol-4-amine derivatives, with yields >75% under optimized conditions (e.g., 80°C in THF).

- Substrate reactivity varies: 4-bromo-1H-pyrazole reacts efficiently with aromatic amines, while 3-bromo derivatives (e.g., in ) require adjusted conditions.

Biological Activity

N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrazole ring and a fluorinated aromatic moiety. Its molecular formula is with a molecular weight of approximately 205.23 g/mol. This distinctive structure contributes to its biological properties and interactions with various molecular targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity , suggesting its potential as a candidate for further investigation in treating infections. The specific mechanisms by which it exerts these effects are still under exploration, but they may involve disruption of microbial cell processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Research indicates that it may inhibit the proliferation of various cancer cell lines, including:

These values suggest that this compound could be effective against breast and lung cancers, among others.

This compound likely interacts with specific enzymes and receptors , modulating their activity. This interaction could lead to alterations in cellular pathways associated with proliferation, apoptosis, and survival. The precise molecular targets remain to be fully elucidated, but initial findings suggest significant engagement with kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Study on Pyrazole Derivatives : A review identified multiple pyrazole compounds exhibiting anticancer activity across various cell lines, reinforcing the potential of pyrazole-based structures in drug development .

- Antimicrobial Evaluation : Research focusing on the antimicrobial properties of related compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity for pyrazole derivatives.

- In Vivo Studies : Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to assess its therapeutic potential in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.